molecular formula C11H14ClNO3 B3130152 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide CAS No. 341930-71-0

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B3130152
CAS No.: 341930-71-0
M. Wt: 243.68 g/mol
InChI Key: KNVHMXSCCDHSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of acetamide, characterized by the presence of a chloro group, a methoxyphenoxy group, and an ethyl chain

Mechanism of Action

Target of Action

Similar compounds have been found to have anti-inflammatory properties , suggesting that they may target enzymes or pathways involved in inflammation.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets by binding to them and modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in the observed anti-inflammatory effects .

Biochemical Pathways

Given its potential anti-inflammatory properties , it may impact pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators, or the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation.

Result of Action

Based on the potential anti-inflammatory properties of similar compounds , it may reduce the production of pro-inflammatory mediators, decrease the expression of inflammation-related genes, or inhibit the activity of enzymes involved in inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide . These factors could include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of ethylamines.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-2-3-5-10(9)16-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHMXSCCDHSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.